molecular formula C9H7BrN2O2 B1452326 Methyl 4-bromo-1H-indazole-3-carboxylate CAS No. 1190322-47-4

Methyl 4-bromo-1H-indazole-3-carboxylate

Cat. No.: B1452326
CAS No.: 1190322-47-4
M. Wt: 255.07 g/mol
InChI Key: WSCGICNGQITPRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring

Mechanism of Action

Target of Action

Methyl 4-bromo-1H-indazole-3-carboxylate is a derivative of indazole, a significant heterocyclic system in natural products and drugs . Indazole derivatives are known to play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders Indazole derivatives have been reported to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk .

Mode of Action

Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction of these compounds with their targets can result in the inhibition, regulation, or modulation of the target proteins, affecting their function .

Biochemical Pathways

Indazole derivatives have been reported to affect various biochemical pathways due to their interaction with different targets . For instance, the inhibition of kinases such as CHK1, CHK2, and h-sgk can affect multiple cellular processes, including cell cycle regulation and apoptosis .

Pharmacokinetics

The compound’s molecular weight (25507) and its physical form (solid) suggest that it may have certain bioavailability characteristics .

Result of Action

Indazole derivatives have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially influence the action of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-1H-indazole-3-carboxylate typically involves the bromination of 1H-indazole-3-carboxylate. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-bromo-1H-indazole-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-1H-indazole-3-carboxylate
  • Methyl 4-fluoro-1H-indazole-3-carboxylate
  • Methyl 4-iodo-1H-indazole-3-carboxylate

Uniqueness

Methyl 4-bromo-1H-indazole-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in various chemical reactions, making this compound versatile for different applications .

Properties

IUPAC Name

methyl 4-bromo-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-7-5(10)3-2-4-6(7)11-12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCGICNGQITPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696360
Record name Methyl 4-bromo-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190322-47-4
Record name Methyl 4-bromo-1H-indazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190322-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-1H-indazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-1H-indazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 4-bromo-1H-indazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4-bromo-1H-indazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-bromo-1H-indazole-3-carboxylate
Reactant of Route 6
Methyl 4-bromo-1H-indazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.